molecular formula C8H3Cl3F4 B6313092 3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene CAS No. 2088945-47-3

3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene

Cat. No.: B6313092
CAS No.: 2088945-47-3
M. Wt: 281.5 g/mol
InChI Key: QSWKEZPIWWPKEL-UHFFFAOYSA-N
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Description

3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene is an organic compound characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of trifluoromethyl groups into organic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of 3-(methyl)-5-(trifluoromethyl)fluorobenzene.

    Substitution: Formation of various substituted fluorobenzenes depending on the nucleophile used.

Scientific Research Applications

3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene involves its interaction with molecular targets through its trichloromethyl and trifluoromethyl groups. These groups can participate in various chemical reactions, such as radical formation and nucleophilic substitution, leading to the modification of target molecules. The compound’s effects are mediated through pathways involving the activation or inhibition of specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trichloromethyl)fluorobenzene
  • 3-(Trifluoromethyl)fluorobenzene
  • 3-(Trichloromethyl)-5-(methyl)fluorobenzene

Uniqueness

3-(Trichloromethyl)-5-(trifluoromethyl)fluorobenzene is unique due to the simultaneous presence of both trichloromethyl and trifluoromethyl groups on the fluorobenzene ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-fluoro-3-(trichloromethyl)-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F4/c9-7(10,11)4-1-5(8(13,14)15)3-6(12)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWKEZPIWWPKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(Cl)(Cl)Cl)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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